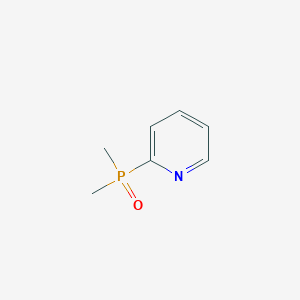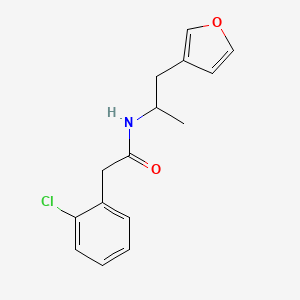
2-Dimethylphosphorylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including any necessary reagents or catalysts, reaction conditions, and steps in the process .Molecular Structure Analysis
This would involve examining the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the chemical reactions the compound can undergo, including any known reaction mechanisms .Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
- 2-DMP is widely used as a ligand in transition metal-catalyzed reactions. Its nitrogen and phosphorus atoms facilitate coordination with metal centers, enhancing catalytic activity. Researchers have explored its application in cross-coupling reactions, C–H activation, and asymmetric synthesis .
- As a hybrid material, 2-DMP has been incorporated into MOFs. These porous structures exhibit high surface area and tunable pore sizes. Researchers have explored 2-DMP-based MOFs for gas storage, separation, and drug delivery applications .
- 2-DMP forms stable complexes with transition metals, lanthanides, and actinides. Its unique coordination properties make it valuable in designing supramolecular assemblies, sensors, and luminescent materials .
- Researchers have investigated 2-DMP derivatives as potential drug candidates. Their ability to modulate biological processes, such as enzyme inhibition or receptor binding, makes them interesting targets for drug discovery .
- 2-DMP exhibits fluorescence properties, making it useful in fluorescence-based assays and imaging. Its emission wavelength can be tuned by modifying the substituents on the pyridine ring .
- Electrochemical studies have revealed the redox behavior of 2-DMP and its derivatives. Researchers have explored their use as redox-active species in electrochemical sensors for detecting analytes like metal ions or organic pollutants .
Catalysis and Organic Synthesis
Metal–Organic Frameworks (MOFs)
Coordination Chemistry and Supramolecular Chemistry
Pharmaceutical Applications
Photophysical Properties
Electrochemistry and Sensors
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-dimethylphosphorylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NOP/c1-10(2,9)7-5-3-4-6-8-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOMCQURLGCVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylphosphorylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)


![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)
![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)
![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
